2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 13153-32-7
VCID: VC20972728
InChI: InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
SMILES: C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N
Molecular Formula: C10H12IN5O4
Molecular Weight: 393.14 g/mol

2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.: 13153-32-7

Cat. No.: VC20972728

Molecular Formula: C10H12IN5O4

Molecular Weight: 393.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol - 13153-32-7

Specification

CAS No. 13153-32-7
Molecular Formula C10H12IN5O4
Molecular Weight 393.14 g/mol
IUPAC Name 2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Standard InChI Key FJCGPOOOYFDJCM-UHFFFAOYSA-N
SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator